Tannic Acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1 G DISSOLVES IN 0.35 ML WATER, 1 ML WARM GLYCEROL; PRACTICALLY INSOL IN PETROLEUM ETHER, CARBON TETRACHLORIDE

Synonyms

Canonical SMILES

Isomeric SMILES

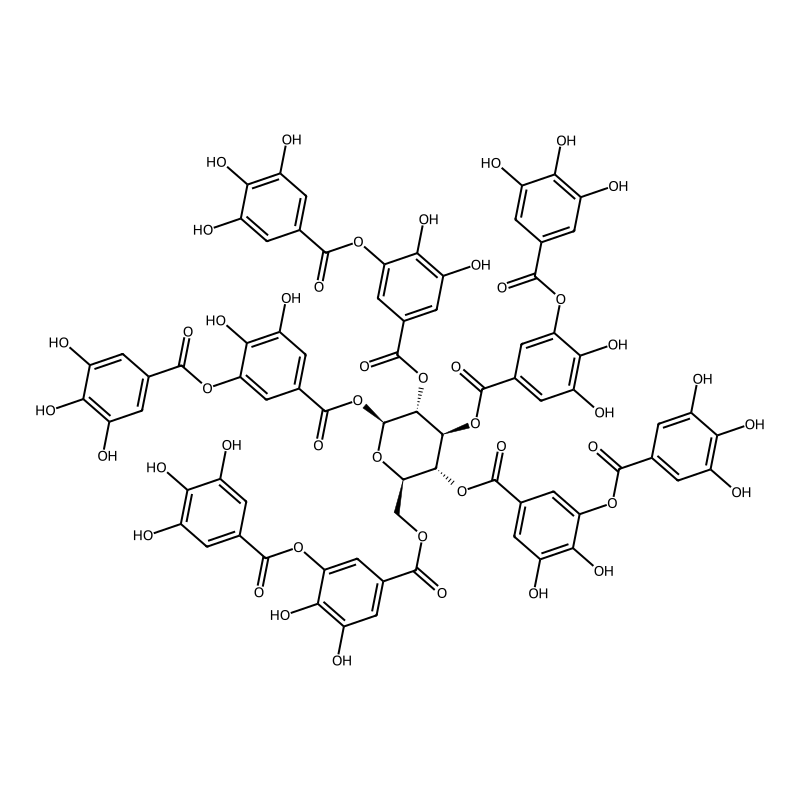

Tannic acid (CAS 1401-55-4) is a high-molecular-weight hydrolyzable gallotannin, typically modeled as decagalloyl glucose, featuring a central glucose core esterified with multiple gallic acid residues[1]. Unlike simple monomeric phenolics, its complex structure provides an exceptionally high density of vicinal diol (catechol/pyrogallol) groups [2]. This multivalency drives its primary industrial value: robust metal chelation, rapid protein precipitation, and high-density hydrogen bonding [1]. In procurement contexts, tannic acid is prioritized as a natural, green crosslinking agent, a high-capacity antioxidant, and a surface-passivating rust converter, bridging the gap between synthetic chelators and simple plant extracts[2].

Substituting tannic acid with its monomeric building block, gallic acid, fundamentally compromises application performance. Gallic acid lacks the macromolecular size and multiple binding sites required to form extended 3D crosslinked networks or to efficiently precipitate proteins via multipoint hydrogen bonding [1]. Furthermore, while synthetic chelators like EDTA form soluble complexes with metal ions, tannic acid forms highly stable, insoluble coordination complexes (such as ferric tannate) [2]. This insolubility is a strict prerequisite for applications like rust conversion and anti-corrosion coatings, meaning that neither simple phenolics nor standard industrial chelators can serve as functional drop-in replacements for tannic acid [2].

Macromolecular Protein Precipitation for Fining and Tanning

Tannic acid's multivalent structure allows it to bind and precipitate proteins efficiently, a critical function for leather tanning and beverage fining. Assays demonstrate that tannic acid at concentrations above 1.2 mg/mL fully precipitates non-diffusible salivary proteins [1]. In direct contrast, monomeric gallic acid acts only as a weak precipitant, forming soluble complexes rather than the insoluble precipitates required for phase separation [1].

| Evidence Dimension | Protein Precipitation Capacity |

| Target Compound Data | Tannic Acid (>1.2 mg/mL fully precipitates non-diffusible proteins) |

| Comparator Or Baseline | Gallic Acid (Fails to precipitate; forms only soluble complexes) |

| Quantified Difference | Complete precipitation vs. soluble complex formation |

| Conditions | Cellulose membrane diffusion and precipitation assay |

Essential for buyers formulating fining agents or tanning solutions where physical phase separation of proteins is the primary objective.

Superior Anti-Corrosion and Metal Passivation Efficiency

In acidic environments, tannic acid outperforms simple phenolics by forming an insoluble, highly adsorbed oxidation compound on metal surfaces. Testing on copper in nitric acid revealed that tannic acid achieves up to 80% inhibitive efficiency by acting as both an anodic and cathodic inhibitor [1]. Gallic acid, possessing fewer oxygen atoms for surface interaction, acts merely as a cathodic modifier and exhibits inferior protective performance [1].

| Evidence Dimension | Corrosion Inhibition Efficiency in Acidic Media |

| Target Compound Data | Tannic Acid (~70-80% efficiency; dual anodic/cathodic inhibition) |

| Comparator Or Baseline | Gallic Acid (Inferior efficiency; cathodic modification only) |

| Quantified Difference | Formation of insoluble passivating layer vs. weak surface modification |

| Conditions | Copper and mild steel in HCl/HNO3 acid solutions |

Validates the procurement of tannic acid for industrial rust converters and boiler water treatments where robust, insoluble surface passivation is required.

High-Density Crosslinking for Advanced Hydrogels

Tannic acid serves as a highly efficient natural crosslinker due to its 2-12 galloyl units per molecule, which provide a massive density of hydrogen bonding and metal-coordination sites. When used in polymer composites, tannic acid crosslinking can yield exceptional mechanical properties, achieving toughness up to 354 MJ/m3 and tensile strengths exceeding 100 MPa[1]. Simple monomeric phenolics cannot replicate this 3D network density, making tannic acid uniquely suited for robust hydrogel formulation [1].

| Evidence Dimension | Network Toughness and Tensile Strength |

| Target Compound Data | Tannic Acid-crosslinked composites (up to 354 MJ/m3 toughness, ~104 MPa tensile strength) |

| Comparator Or Baseline | Monomeric Phenolics (Incapable of forming dense multivalent 3D networks) |

| Quantified Difference | Macromolecular crosslinking vs. no structural network formation |

| Conditions | Supramolecular and covalent polymer hydrogel matrices |

Crucial for materials scientists selecting green, natural crosslinkers to replace toxic synthetic agents like glutaraldehyde in biomedical hydrogels.

High-Capacity Bulk Antioxidant Power

The high number of hydroxyl groups in tannic acid translates to exceptional bulk antioxidant capacity, often surpassing commercial synthetic antioxidants. In lipid peroxidation assays, tannic acid achieved 97.7% inhibition of linoleic acid emulsion at a concentration of just 15 μg/mL[1]. By comparison, the synthetic standard BHA required a much higher concentration of 45 μg/mL to achieve a lower inhibition rate of 92.2% [1].

| Evidence Dimension | Lipid Peroxidation Inhibition |

| Target Compound Data | Tannic Acid (97.7% inhibition at 15 μg/mL) |

| Comparator Or Baseline | BHA (92.2% inhibition at 45 μg/mL) |

| Quantified Difference | Higher inhibition achieved at one-third the concentration |

| Conditions | Linoleic acid emulsion peroxidation assay |

Allows formulators to achieve superior oxidative stability at lower inclusion rates, replacing synthetic antioxidants with a natural alternative.

Industrial Rust Conversion and Anti-Corrosion Coatings

Directly leveraging its ability to form insoluble metal-coordination complexes (ferric tannate), tannic acid is the optimal choice for primer formulations and boiler water treatments where synthetic soluble chelators (like EDTA) would fail to provide a passivating layer [1].

Beverage Fining and Protein Clarification

Utilizing its macromolecular protein precipitation capacity, tannic acid is procured for the wine and brewing industries to rapidly bind and precipitate haze-forming proteins, a process where monomeric gallic acid is ineffective[2].

Biomedical Hydrogels and Bioadhesives

Acting as a multivalent green crosslinker, tannic acid replaces toxic synthetic agents (e.g., glutaraldehyde) in hydrogel manufacturing, providing high mechanical toughness and intrinsic antibacterial properties through dense hydrogen bonding [3].

Natural Antioxidant Additives for Polymers and Lipids

Capitalizing on its superior radical scavenging efficiency at low concentrations, tannic acid is selected over synthetic BHA/BHT to protect lipid emulsions and polymer matrices from oxidative degradation [4].

References

- [1] Inhibitive Effect of Tannic Acid on the Corrosion of Copper in Acid Solutions, British Corrosion Journal, 1976.

- [2] Phenolic Acids in Red Wine Interact Directly with the Protein Fraction of Saliva, Medwin Publishers, 2022.

- [3] Tannic acid: a crosslinker leading to versatile functional polymeric networks: a review, RSC Advances, 2022.

- [4] Radical scavenging and antioxidant activity of tannic acid, Arabian Journal of Chemistry, 2009.

Purity

Physical Description

Yellowish to light brown solid; [HSDB]

Color/Form

PALE YELLOWISH-BROWN

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Flash Point

390 °F OC.

Heavy Atom Count

Taste

Density

Odor

Decomposition

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 124 of 2263 companies. For more detailed information, please visit ECHA C&L website;

Of the 7 notification(s) provided by 2139 of 2263 companies with hazard statement code(s):;

H319 (77.14%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H412 (25.43%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Therapeutic Uses

IT OCCURS IN PRODUCTS FOR TREATMENT OF EFFECTS OF POISON-IVY & POISON-OAK & FOR OTHER SKIN APPLICATIONS.

OINTMENT OR SPRAY OF TANNIC ACID IS USED IN TREATMENT OF BED SORES, WEEPING ULCERS, ETC. TANNIC ACID GLYCERITE NF XII WAS FORMERLY USED LOCALLY FOR SORE THROAT & STOMATITIS & TO HARDEN NIPPLES DURING NURSING.

MEDICATION (VET): TOPICALLY, AS HEMOSTATIC ASTRINGENT ON MOIST ECZEMAS, GALLS, WOUNDS, & IN OTIS EXTERNA. ... USED IN REPOSITORY PARENTERAL VITAMIN B-12.

For more Therapeutic Uses (Complete) data for TANNIC ACID (6 total), please visit the HSDB record page.

Mechanism of Action

TANNIC ACID IN TEA ACCOUNTS FOR USE OF STRONG TEA IN UNIVERSAL ANTIDOTE, PRESUMABLY FOR DUAL PURPOSE OF PRECIPITATING TOXIC ALKALOIDS & OF HARDENING SURFACE OF GI MUCOSA & ITS MUCOUS LAYER.

Pictograms

Irritant

Other CAS

1401-55-4

Absorption Distribution and Excretion

ERRATICALLY ABSORBED.

...ADMIN BY IP OR SC INJECTION TO RATS APPEARED IN LIVER 1 HR AFTER ADMIN & WAS CONCENTRATED IN NUCLEI AS EARLY AS 3 HR LATER.

...INCR CONCN OF TANNIC ACID IN BLOOD OF RABBITS & DOGS GIVEN...BY STOMACH TUBE, WITH MAX LEVEL AFTER 3 HR. ABSORPTION...FROM COLON, AS SHOWN BY RISING BLOOD LEVELS, WAS DEMONSTRATED IN RABBITS, SHEEP, GOATS, RATS & DOGS.

...SUFFICIENT TANNIC ACID MAY BE ABSORBED FROM GI TRACT, DENUDED SURFACES, & MUCOUS MEMBRANES TO CAUSE SEVERE CENTRALOBULAR NECROSIS OF LIVER.

Metabolism Metabolites

YIELDS GALLIC ACID IN RATS; BLUMENBERG, FW, & KESSLER, FJ, ARZNEIMITTEL-FORSCH, 10, 742 (1960). /FROM TABLE/

Wikipedia

Drug Warnings

...EMPLOYED IN TREATMENT OF BURNS. ... DISADVANTAGE OF TANNIC ACID IS THAT IT IS NOT ACTIVE GERMICIDE. IT IS ALSO ABSORBED FROM DENUDED SURFACES & MAY CAUSE SERIOUS SYSTEMIC TOXICITY, PARTICULARLY LIVER DAMAGE. FURTHERMORE, IT CAUSES NECROSIS OF VIABLE TISSUE IN BURNED AREA.

VET: IT IS STOMACH IRRITANT. ... WARNING: EXCESSIVE DIETARY INTAKE CAN CAUSE GROWTH DEPRESSION & TOXICITY. USE IN ENEMAS MAY BE TOXIC.

Use Classification

Flavouring Agent -> -> JECFA Functional Classes

FLAVOURING_AGENTFood Additives -> FILTERING_AID; -> JECFA Functional Classes

Cosmetics -> Astringent

Methods of Manufacturing

...USUALLY OBTAINED FROM NUTGALLS, EXCRESCENCES ON YOUNG TWIGS OF VARIOUS SPECIES OF QUERCUS (OAK).

General Manufacturing Information

HYDROLYZABLE TANNINS ARE SUB-DIVIDED, ON BASIS OF PHENOLIC ACIDS WHICH THEY CONTAIN, INTO TWO GROUPS, GALLOTANNINS & ELLAGITANNINS.

SPECIFICATIONS FOR...COMMERCIAL GRADE...RESIDUE AFTER IGNITION, 1% MAX; LOSS ON DRYING, 8-12%; TANNIN, 86.1%; NON-TANNIN, 4.5%; INSOL MATERIALS, 0.4%, WATER, 9.0%; TOTAL SOLIDS, 91.0%; SOL SOLIDS, 95.0%.

TERM "TANNIN" WAS INTRODUCED IN 1796 BY SEQUIN TO DENOTE SUBSTANCES WITH CAPACITY TO CONVERT ANIMAL SKIN TO LEATHER. TANNINS OF VEGETABLE ORIGIN CONSTITUTE LARGE GROUP OF PHENOLIC COMPD... VARY FROM SIMPLE PHENOLS SUCH AS GALLIC ACID TO MACROMOLECULES WITH MOLECULAR WT OF BETWEEN 500 & 3000.

For more General Manufacturing Information (Complete) data for TANNIC ACID (10 total), please visit the HSDB record page.

Analytic Laboratory Methods

ANALYTICAL CHEMISTRY FOR CLOVES & ALLSPICE. 9.098 ANALYTICAL CHEMISTRY IN DISTILLED LIQUORS.

Storage Conditions

Interactions

Stability Shelf Life

SOLN OF TANNIC ACID IN GLYCERIN ARE RELATIVELY STABLE.

Dates

2: Sen HM, Ozkan A, Guven M, Akman T, Aras AB, Sehitoglu I, Alacam H, Silan C, Cosar M, Ozisik Karaman HI. Effects of Tannic Acid on the Ischemic Brain Tissue of Rats. Inflammation. 2015 Aug;38(4):1624-30. doi: 10.1007/s10753-015-0138-9. PubMed PMID: 25697604.

3: Jaramillo Á, Briones L, Andrews M, Arredondo M, Olivares M, Brito A, Pizarro F. Effect of phytic acid, tannic acid and pectin on fasting iron bioavailability both in the presence and absence of calcium. J Trace Elem Med Biol. 2015 Apr;30:112-7. doi: 10.1016/j.jtemb.2014.11.005. Epub 2014 Nov 27. PubMed PMID: 25544113.

4: Chu X, Guo Y, Xu B, Li W, Lin Y, Sun X, Ding C, Zhang X. Effects of Tannic Acid, Green Tea and Red Wine on hERG Channels Expressed in HEK293 Cells. PLoS One. 2015 Dec 1;10(12):e0143797. doi: 10.1371/journal.pone.0143797. eCollection 2015. PubMed PMID: 26625122; PubMed Central PMCID: PMC4666621.

5: Saenmuangchin R, Mettakoonpitak J, Shiowatana J, Siripinyanond A. Separation of silver nanoparticles by hollow fiber flow field-flow fractionation: Addition of tannic acid into carrier liquid as a modifier. J Chromatogr A. 2015 Oct 9;1415:115-22. doi: 10.1016/j.chroma.2015.08.047. Epub 2015 Aug 28. PubMed PMID: 26341593.

6: Fan H, Wu D, Tian W, Ma X. Inhibitory effects of tannic acid on fatty acid synthase and 3T3-L1 preadipocyte. Biochim Biophys Acta. 2013 Jul;1831(7):1260-6. PubMed PMID: 24046866.

7: Zhong RZ, Sun HX, Liu HW, Zhou DW. Effects of tannic acid on Haemonchus contortus larvae viability and immune responses of sheep white blood cells in vitro. Parasite Immunol. 2014 Feb;36(2):100-6. PubMed PMID: 24558656.

8: Perelshtein I, Ruderman E, Francesko A, Fernandes MM, Tzanov T, Gedanken A. Tannic acid NPs - synthesis and immobilization onto a solid surface in a one-step process and their antibacterial and anti-inflammatory properties. Ultrason Sonochem. 2014 Nov;21(6):1916-20. doi: 10.1016/j.ultsonch.2013.11.022. Epub 2013 Dec 11. PubMed PMID: 24365223.

9: Rubentheren V, Ward TA, Chee CY, Tang CK. Processing and analysis of chitosan nanocomposites reinforced with chitin whiskers and tannic acid as a crosslinker. Carbohydr Polym. 2015 Jan 22;115:379-87. doi: 10.1016/j.carbpol.2014.09.007. Epub 2014 Sep 16. PubMed PMID: 25439908.

10: Wu SJ, Ho YC, Jiang SZ, Mi FL. Effect of tannic acid-fish scale gelatin hydrolysate hybrid nanoparticles on intestinal barrier function and α-amylase activity. Food Funct. 2015 Jul;6(7):2283-92. doi: 10.1039/c4fo01015a. PubMed PMID: 26069899.

11: Torregrossa AM, Nikonova L, Bales MB, Villalobos Leal M, Smith JC, Contreras RJ, Eckel LA. Induction of salivary proteins modifies measures of both orosensory and postingestive feedback during exposure to a tannic acid diet. PLoS One. 2014 Aug 27;9(8):e105232. doi: 10.1371/journal.pone.0105232. eCollection 2014. PubMed PMID: 25162297; PubMed Central PMCID: PMC4146545.

12: Zielińska-Przyjemska M, Ignatowicz E, Krajka-Kuźniak V, Baer-Dubowska W. Effect of tannic acid, resveratrol and its derivatives, on oxidative damage and apoptosis in human neutrophils. Food Chem Toxicol. 2015 Oct;84:37-46. doi: 10.1016/j.fct.2015.07.013. Epub 2015 Jul 29. PubMed PMID: 26231140.

13: Reverón I, Rodríguez H, Campos G, Curiel JA, Ascaso C, Carrascosa AV, Prieto A, de Las Rivas B, Muñoz R, de Felipe FL. Tannic acid-dependent modulation of selected Lactobacillus plantarum traits linked to gastrointestinal survival. PLoS One. 2013 Jun 11;8(6):e66473. doi: 10.1371/journal.pone.0066473. Print 2013. PubMed PMID: 23776675; PubMed Central PMCID: PMC3679024.

14: Oćwieja M, Adamczyk Z, Morga M. Adsorption of tannic acid on polyelectrolyte monolayers determined in situ by streaming potential measurements. J Colloid Interface Sci. 2015 Jan 15;438:249-58. doi: 10.1016/j.jcis.2014.09.071. Epub 2014 Oct 5. PubMed PMID: 25454449.

15: Abed M, Herrmann T, Alzoubi K, Pakladok T, Lang F. Tannic acid induced suicidal erythrocyte death. Cell Physiol Biochem. 2013;32(4):1106-16. doi: 10.1159/000354510. Epub 2013 Nov 8. PubMed PMID: 24217651.

16: Sionkowska A, Kaczmarek B, Gnatowska M, Kowalonek J. The influence of UV-irradiation on chitosan modified by the tannic acid addition. J Photochem Photobiol B. 2015 Jul;148:333-339. doi: 10.1016/j.jphotobiol.2015.03.028. Epub 2015 May 14. PubMed PMID: 26002540.

17: Kim TY, Cha SH, Cho S, Park Y. Tannic acid-mediated green synthesis of antibacterial silver nanoparticles. Arch Pharm Res. 2016 Apr;39(4):465-73. doi: 10.1007/s12272-016-0718-8. Epub 2016 Feb 19. PubMed PMID: 26895244.

18: Zhao W, Iyer V, Flores FP, Donhowe E, Kong F. Microencapsulation of tannic acid for oral administration to inhibit carbohydrate digestion in the gastrointestinal tract. Food Funct. 2013 Jun;4(6):899-905. doi: 10.1039/c3fo30374h. Epub 2013 May 7. PubMed PMID: 23648648.

19: Winiarska-Mieczan A, Krusiński R, Kwiecień M. Tannic Acid influence on lead and cadmium accumulation in the hearts and lungs of rats. Adv Clin Exp Med. 2013 Sep-Oct;22(5):615-20. PubMed PMID: 24285445.

20: Orlowski P, Soliwoda K, Tomaszewska E, Bien K, Fruba A, Gniadek M, Labedz O, Nowak Z, Celichowski G, Grobelny J, Krzyzowska M. Toxicity of tannic acid-modified silver nanoparticles in keratinocytes: potential for immunomodulatory applications. Toxicol In Vitro. 2016 Sep;35:43-54. doi: 10.1016/j.tiv.2016.05.009. Epub 2016 May 20. PubMed PMID: 27216470.

Explore Compound Types